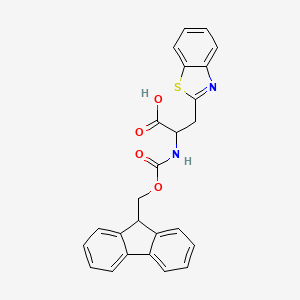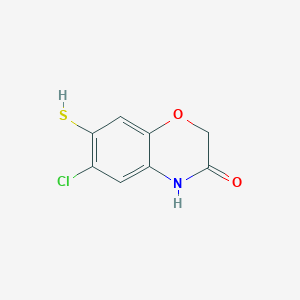![molecular formula C10H11ClFN3 B12316354 [1-(2-fluorophenyl)-1H-pyrazol-3-yl]methanamine hydrochloride CAS No. 1173070-02-4](/img/structure/B12316354.png)
[1-(2-fluorophenyl)-1H-pyrazol-3-yl]methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(2-fluorophenyl)-1H-pyrazol-3-yl]methanamine hydrochloride: is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a fluorophenyl group and a methanamine group attached to the pyrazole ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-fluorophenyl)-1H-pyrazol-3-yl]methanamine hydrochloride typically involves the condensation of 2-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone This intermediate is then cyclized to form the pyrazole ringThe reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the pyrazole ring into pyrazoline derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of pyrazoline derivatives.
Substitution: Introduction of halogenated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential as a ligand in receptor binding studies. Its fluorophenyl group enhances its binding affinity to certain biological targets.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of anti-inflammatory and anti-cancer agents. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it valuable in the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of [1-(2-fluorophenyl)-1H-pyrazol-3-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors, leading to the modulation of various biological pathways. The compound can act as an agonist or antagonist, depending on the target receptor. Its effects are mediated through the activation or inhibition of signaling pathways, ultimately leading to the desired biological response .
Comparison with Similar Compounds
- 1-(2-Fluorophenyl)methanamine
- 1-cyclobutyl-1-(2-fluorophenyl)methanamine hydrochloride
- 1-cyclobutyl-1-(2,5-difluorophenyl)methanamine hydrochloride
Comparison: Compared to these similar compounds, [1-(2-fluorophenyl)-1H-pyrazol-3-yl]methanamine hydrochloride is unique due to the presence of the pyrazole ring. This structural feature imparts distinct chemical and biological properties, making it more versatile in various research applications. The pyrazole ring enhances its stability and reactivity, allowing for a broader range of chemical modifications and interactions .
Properties
CAS No. |
1173070-02-4 |
|---|---|
Molecular Formula |
C10H11ClFN3 |
Molecular Weight |
227.66 g/mol |
IUPAC Name |
[1-(2-fluorophenyl)pyrazol-3-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C10H10FN3.ClH/c11-9-3-1-2-4-10(9)14-6-5-8(7-12)13-14;/h1-6H,7,12H2;1H |
InChI Key |
NMCMATGVYBZUPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CC(=N2)CN)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-{[5-(4-tert-butylphenyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B12316314.png)


![Zinc, bis[2-(2-benzothiazolyl-kN3)phenolato-kO]-, (T-4)-](/img/structure/B12316330.png)

![N-cyclohexylcyclohexanamine;2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-3-(prop-2-enoxycarbonylamino)propanoic acid](/img/structure/B12316342.png)
![4-acetyl-N-[(3-chlorophenyl)methyl]-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B12316344.png)

![N-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-(pyrrolidin-3-yl)acetamide](/img/structure/B12316347.png)
